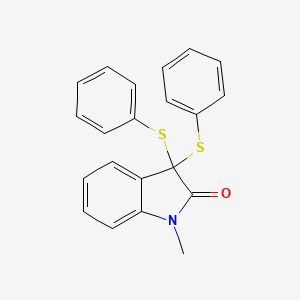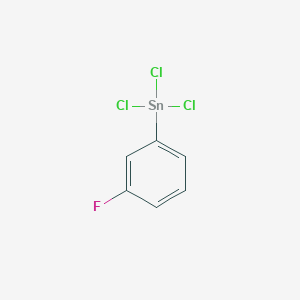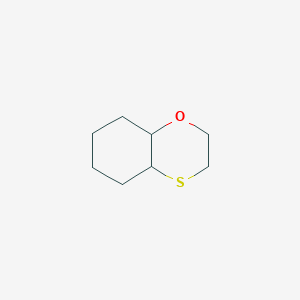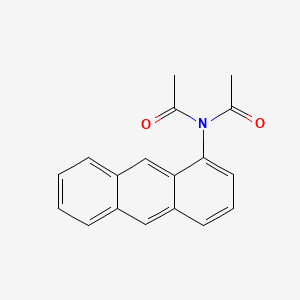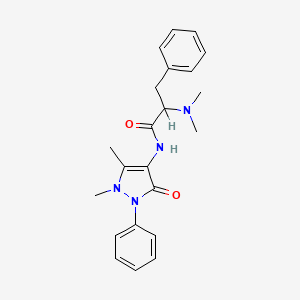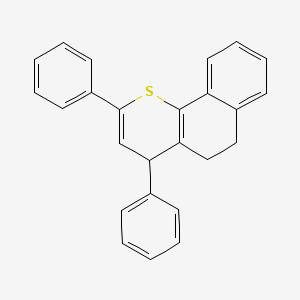
2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran is a heterocyclic compound that contains sulfur and is part of the thiopyran family. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO2.HClO4 in ethanol as the solvent . This method is efficient and allows for the synthesis of the compound under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Applications De Recherche Scientifique
2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and molecular interactions.
Mécanisme D'action
The mechanism of action of 2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit enzymes involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of the research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho[1,2-e][1,3]oxazines: These compounds share a similar naphtho core structure and are studied for their anti-inflammatory properties.
Benzofurans: These compounds have a similar fused ring structure and are known for their anticancer and antimicrobial activities.
Uniqueness
2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran is unique due to its sulfur-containing thiopyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Propriétés
Numéro CAS |
65193-63-7 |
|---|---|
Formule moléculaire |
C25H20S |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
2,4-diphenyl-5,6-dihydro-4H-benzo[h]thiochromene |
InChI |
InChI=1S/C25H20S/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25/h1-14,17,23H,15-16H2 |
Clé InChI |
JJQWOBQGGGPYDQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3=CC=CC=C31)SC(=CC2C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
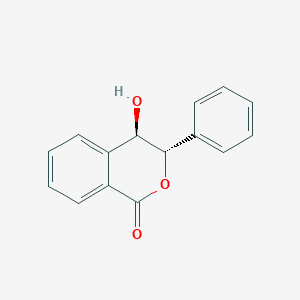

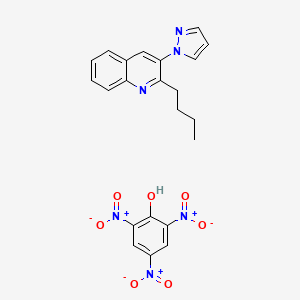
![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)
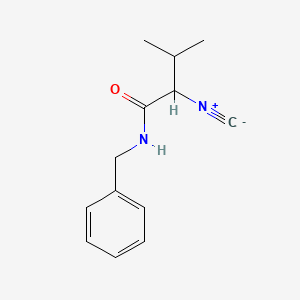
![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)
